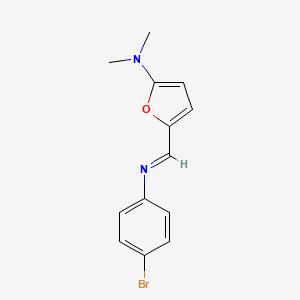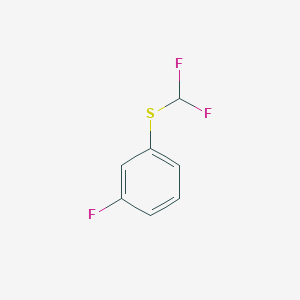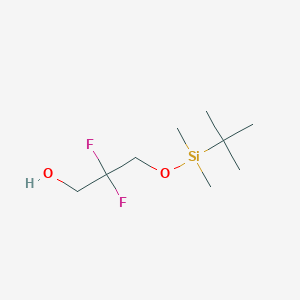
(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. The compound features a hepta-diene backbone with methoxybenzyl and hydroxyl substituents, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol typically involves multi-step organic reactions. The process may start with the preparation of the hepta-diene backbone through a series of aldol condensations and Wittig reactions. The stereochemistry is controlled using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds in the hepta-diene backbone can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: H2/Pd-C, NaBH4
Substitution: NaOH, HCl, various nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine
Industry
Used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity through binding interactions. The methoxybenzyl group could play a role in enhancing binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S,E)-7-((4-hydroxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
- (3S,4S,E)-7-((4-methylbenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol
Uniqueness
The presence of the methoxy group in (3S,4S,E)-7-((4-methoxybenzyl)oxy)-3,5-dimethylhepta-1,5-dien-4-ol distinguishes it from its analogs, potentially altering its reactivity and interaction with biological targets. This unique feature may confer specific advantages in its applications, such as increased solubility or enhanced binding properties.
Propriétés
Formule moléculaire |
C17H24O3 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(3S,4S,5E)-7-[(4-methoxyphenyl)methoxy]-3,5-dimethylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C17H24O3/c1-5-13(2)17(18)14(3)10-11-20-12-15-6-8-16(19-4)9-7-15/h5-10,13,17-18H,1,11-12H2,2-4H3/b14-10+/t13-,17-/m0/s1 |
Clé InChI |
ILXRMNLSHSIAOP-FTCGGANRSA-N |
SMILES isomérique |
C[C@@H](C=C)[C@@H](/C(=C/COCC1=CC=C(C=C1)OC)/C)O |
SMILES canonique |
CC(C=C)C(C(=CCOCC1=CC=C(C=C1)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


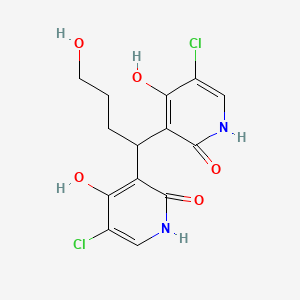
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)
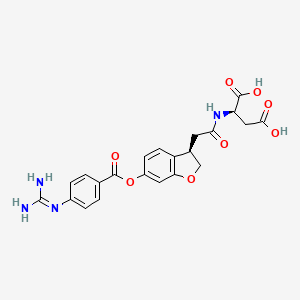
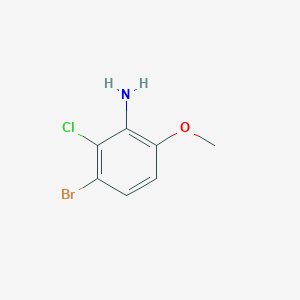
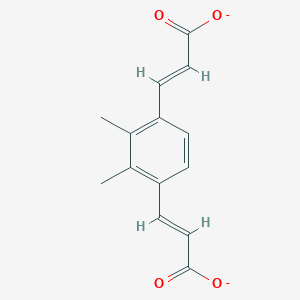
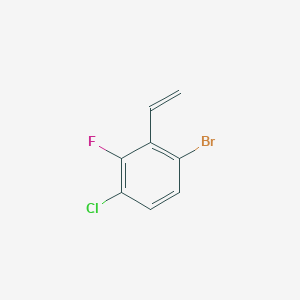
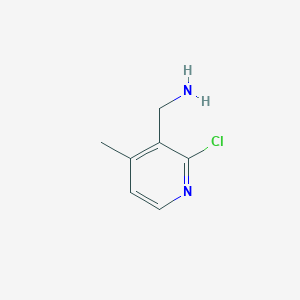
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
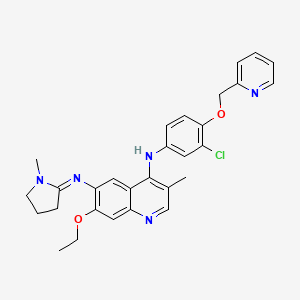
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
